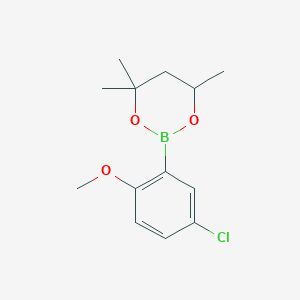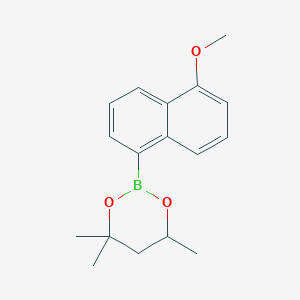![molecular formula C16H23BO5 B6323738 2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-52-1](/img/structure/B6323738.png)
2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as DMDD, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a boron-containing heterocycle that has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in the development of new drugs and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of DMDD is not yet fully understood. However, it is believed that its biological activity is due to its ability to interact with certain enzymes and proteins involved in the regulation of cell growth and survival. Additionally, it has been found to interact with certain receptors and molecules involved in the regulation of gene expression, which may explain its anticancer properties.
Biochemical and Physiological Effects
DMDD has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the growth of several cancer cell lines, including those of prostate, breast, and colon cancer. Furthermore, it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, it has been found to inhibit the growth of melanoma cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMDD in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, it has been found to possess a variety of biological activities, which makes it a useful tool for studying the biological effects of compounds. However, there are some limitations to using DMDD in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not yet known if it has any adverse effects on humans or animals. Additionally, it is not yet known if it is stable in the body, or if it can be metabolized.
Direcciones Futuras
The potential future directions for research on DMDD include further studies on its mechanism of action, its pharmacokinetics, and its toxicity. Additionally, further studies should be conducted to determine its potential applications in the development of new drugs and as a therapeutic agent. Additionally, further studies should be conducted to determine its potential use in the treatment of various diseases, such as cancer, inflammation, and other conditions. Additionally, further studies should be conducted to determine its potential use in the development of new diagnostic tools. Finally, further studies should be conducted to determine its potential use in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
The synthesis of DMDD is a multi-step process involving the reaction of a variety of organic compounds. The first step involves the reaction of 1,3-dioxan-2-yl-4-methoxyphenyl (DMP) and 5,5-dimethyl-1,3,2-dioxaborinane (DMDD) to form the desired product. This reaction is conducted in aqueous solution at a temperature of 40°C and a pressure of 1 atm. The reaction is catalyzed by a base such as potassium hydroxide, and the product is isolated and purified by column chromatography.
Aplicaciones Científicas De Investigación
DMDD has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in the development of new drugs and as a therapeutic agent. For example, it has been found to inhibit the growth of several cancer cell lines, including those of prostate, breast, and colon cancer. Additionally, it has been shown to inhibit the growth of melanoma cells in vitro. Furthermore, DMDD has been found to possess anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)12-5-6-14(18-3)13(9-12)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJUJWSKJBHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)C3OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-Dioxan-2-YL)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)


